molecular formula C11H21Br B13191652 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane

1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane

Cat. No.: B13191652
M. Wt: 233.19 g/mol
InChI Key: FDRORYGOWZZCDA-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 3-bromo-2,2-dimethylpropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane typically involves the bromination of 2,2-dimethylpropyl derivatives followed by cyclization reactions. One common method involves the reaction of 3-bromo-2,2-dimethyl-1-propanol with cyclopentyl derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of various substituted cyclopentane derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of 1-(2,2-dimethylpropyl)-1-methylcyclopentane.

Scientific Research Applications

1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in studying the effects of brominated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The molecular pathways involved may include the formation of covalent bonds with target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

  • 1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene
  • 1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene

Comparison: 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane is unique due to its cyclopentane ring structure, which imparts different chemical and physical properties compared to its benzene ring counterparts

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

1-(3-bromo-2,2-dimethylpropyl)-1-methylcyclopentane

InChI

InChI=1S/C11H21Br/c1-10(2,9-12)8-11(3)6-4-5-7-11/h4-9H2,1-3H3

InChI Key

FDRORYGOWZZCDA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CC(C)(C)CBr

Origin of Product

United States

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